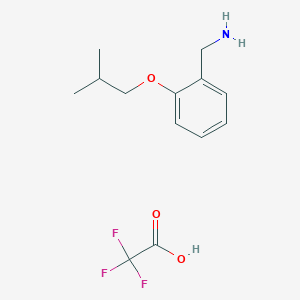
(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt: is a chemical compound with the molecular formula C13H18F3NO3. This compound is known for its unique structure, which includes an isobutoxy group attached to a phenyl ring, a methanamine group, and a trifluoroacetic acid salt. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt typically involves the reaction of (2-Isobutoxyphenyl)methanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce specific functional groups into molecules.
Biology: In biological research, this compound is used to study the effects of trifluoroacetic acid salts on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoroacetic acid salt component can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
- (2-Isobutoxyphenyl)methanamine hydrochloride
- (2-Isobutoxyphenyl)methanamine sulfate
- (2-Isobutoxyphenyl)methanamine acetate
Comparison: Compared to its similar compounds, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is unique due to the presence of the trifluoroacetic acid salt. This component enhances the compound’s solubility and reactivity, making it more effective in certain applications. Additionally, the trifluoroacetic acid salt can influence the compound’s stability and interaction with biological systems, providing distinct advantages over other similar compounds.
Eigenschaften
CAS-Nummer |
918811-96-8 |
|---|---|
Molekularformel |
C13H18F3NO3 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
[2-(2-methylpropoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17NO.C2HF3O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12;3-2(4,5)1(6)7/h3-6,9H,7-8,12H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
VFMKZXROYUYKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


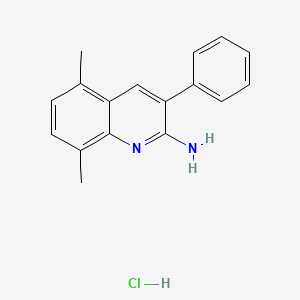

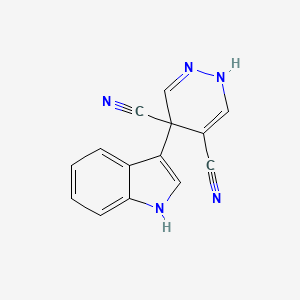
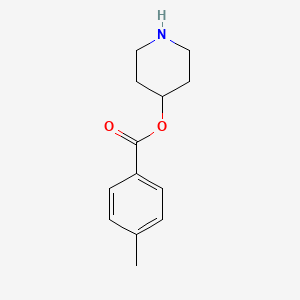
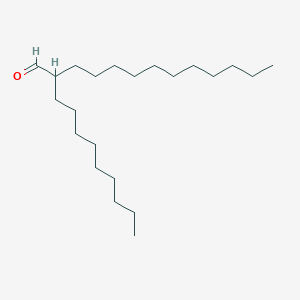

![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)

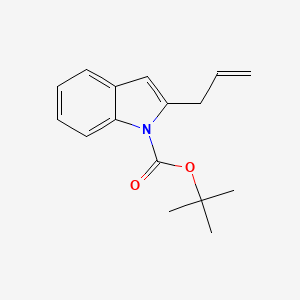
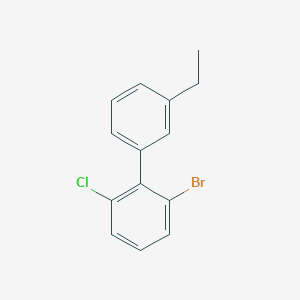

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
